Fmoc-Tic-OH
Description
Significance of Conformationally Constrained Amino Acids in Peptide Science
Peptides, while crucial for biological signaling and function, often suffer from inherent limitations such as poor metabolic stability, low oral bioavailability, and promiscuous binding due to their inherent flexibility. Conformationally constrained amino acids address these challenges by restricting the degrees of freedom within the peptide backbone and side chains biosynth.comnih.govnih.govencyclopedia.pubnih.goviptonline.com. This rigidity can:
Enhance Binding Affinity: By pre-organizing the peptide into a bioactive conformation, constrained amino acids reduce the entropic penalty associated with binding to a target receptor or protein, thereby increasing affinity biosynth.comnih.govnih.gov.
Improve Specificity: A locked conformation can lead to more precise interactions with the intended target, minimizing off-target binding and improving selectivity biosynth.comnih.goviptonline.com.
Increase Proteolytic Stability: The constrained structure often renders the peptide less susceptible to degradation by proteases, which typically recognize and cleave more flexible peptide segments biosynth.comnih.govnih.govencyclopedia.pubacs.org. This leads to a longer in vivo half-life and improved pharmacokinetic profiles.
Mimic Secondary Structures: Constrained amino acids can effectively mimic or stabilize specific secondary structural elements, such as β-turns, which are critical for peptide-receptor interactions peptide.comrsc.org.
Overview of Fmoc-Tic-OH as a Core Building Block in Organic Synthesis
This compound is a protected form of Tic, featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino terminus and a free carboxyl group. This structure makes it an ideal building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for constructing peptides peptide.comrsc.orgchemimpex.commedchemexpress.comchemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.
The Tic residue itself is a cyclic, non-proteinogenic amino acid derived from the tetrahydroisoquinoline scaffold. It is structurally analogous to phenylalanine or tyrosine, but its cyclic nature imparts significant rigidity peptide.comrsc.org. This rigidity can be strategically employed to control peptide conformation, influence receptor binding, and enhance stability. The Fmoc protecting group allows for selective deprotection under mild basic conditions (e.g., using piperidine), enabling sequential coupling of amino acids without interfering with other functional groups or the peptide chain itself chemimpex.comchemimpex.comsigmaaldrich.com.
Historical Context and Evolution of Tetrahydroisoquinoline Derivatives in Bioactive Compound Research
The tetrahydroisoquinoline (THIQ) scaffold has a rich history in medicinal chemistry, rooted in the discovery and study of isoquinoline (B145761) alkaloids. Isoquinoline, first isolated in the 19th century, forms the structural basis for a vast array of naturally occurring compounds with diverse pharmacological activities rsc.orgnih.govbohrium.comresearchgate.net. Early examples include morphine, a potent analgesic, and papaverine, a vasodilator, highlighting the therapeutic potential of this heterocyclic system rsc.orgnih.govresearchgate.net.
Over time, research into THIQ derivatives expanded, identifying them as key structural motifs in numerous bioactive molecules, including those targeting the central nervous system, cardiovascular system, and acting as antimicrobial or anticancer agents rsc.orgnih.govresearchgate.netresearchgate.net. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) unit, specifically, has been recognized as a constrained analog of phenylalanine and has been incorporated into various peptide-based drugs and peptidomimetics, demonstrating its value in modulating biological activity rsc.orgacs.org. The development of efficient synthetic routes and protection strategies, such as the Fmoc group, has further facilitated the widespread use of Tic derivatives like this compound in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359655 | |
| Record name | Fmoc-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-33-6 | |
| Record name | Fmoc-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Findings and Data Tables
Impact of Tic Incorporation on Peptide Binding Affinity and Activity
Studies involving oxytocin (B344502) analogs have provided quantitative data on how Tic incorporation affects receptor binding. For instance, research comparing oxytocin (OT) and its deamino analog with Tic substitutions at position 7 revealed significant differences in binding affinity and activity profiles.
Table 1: Impact of Tic Incorporation on Oxytocin Analog Binding Affinity and Activity
| Peptide Analog | Incorporated Residue(s) | Target | Binding Affinity (IC50) | Activity Profile | Reference |
| [L-Tic(7)]OT | L-Tic | Human Oxytocin Receptor | 130 nM | Partial Agonist | nih.gov |
| [D-Tic(7)]OT | D-Tic | Human Oxytocin Receptor | 730 nM | Pure Antagonist | nih.gov |
| [Mpa(1),L-Tic(7)]OT | Mpa(1), L-Tic | Human Oxytocin Receptor | 103 nM | Partial Agonist | nih.gov |
| [Mpa(1),D-Tic(7)]OT | Mpa(1), D-Tic | Human Oxytocin Receptor | 380 nM | Partial Agonist | nih.gov |
These findings illustrate that the stereochemistry of the Tic residue (L- vs. D-) and its position within the peptide sequence can significantly influence binding affinity and the resulting pharmacological activity. The reduced agonistic activity observed in some Tic-containing analogs compared to the parent oxytocin is consistent with the conformational changes induced by the constrained Tic residue nih.gov.
Strategic Resin Selection for this compound Implementations in SPPS
General Benefits of Conformationally Constrained Amino Acids in Peptide Design
Beyond specific examples, the general advantages conferred by incorporating conformationally constrained amino acids, such as Tic, are well-documented in peptide science. These benefits are critical for developing peptides with improved therapeutic potential.
Table 2: General Benefits of Conformationally Constrained Amino Acids in Peptide Design
| Property | Benefit of Constraint | Mechanism/Rationale | Key Supporting Sources |
| Binding Affinity | Increased | Reduced entropic penalty upon binding; pre-organization into the bioactive conformation. | biosynth.comnih.govnih.gov |
| Specificity | Improved | Locks the peptide into a specific conformation, minimizing off-target interactions. | biosynth.comnih.goviptonline.com |
| Proteolytic Stability | Enhanced | Constrained backbone is less susceptible to protease recognition and cleavage, which typically requires extended peptide conformations. | biosynth.comnih.govnih.govencyclopedia.pubacs.org |
| Conformational Control | Precise control over secondary structure (e.g., β-turns, α-helices) | Mimics or stabilizes specific structural motifs essential for target interaction and overall peptide fold. | peptide.comrsc.org |
| Bioavailability | Potentially improved | Increased stability and optimized conformation can lead to better absorption and distribution. | nih.govencyclopedia.pub |
The strategic use of this compound allows researchers to leverage these benefits, designing peptides that are more potent, selective, and stable, thereby advancing the field of peptide-based therapeutics.
Compound List
Influence of the Tetrahydroisoquinoline (Tic) Scaffold on Peptide Backbone and Side-Chain Topology
The rigid bicyclic structure of the tetrahydroisoquinoline (Tic) scaffold, a constrained analog of Phenylalanine, significantly impacts the conformational freedom of the peptide backbone and the orientation of its own side-chain. nih.goviisc.ac.in This inherent rigidity is a key attribute exploited in the design of peptidomimetics to lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.
The aromatic side-chain of Tic is also held in a more defined orientation compared to the flexible side-chain of Phenylalanine. This fixed spatial arrangement can be crucial for establishing specific hydrophobic or aromatic interactions with receptor binding pockets. NMR studies on opioid peptide analogs containing a Tyr-Tic moiety revealed a 90-degree arrangement between the two aromatic rings, a feature responsible for converting agonist activity to selective antagonism. nih.govencyclopedia.pub This demonstrates the profound effect of the Tic scaffold on side-chain topology and its direct correlation with biological function.
The constrained nature of Tic can also influence the synthetic accessibility of peptides. The rigid structure can sometimes lead to difficulties in coupling subsequent amino acids during solid-phase peptide synthesis due to steric hindrance around the amino group. doi.org
Theoretical and Computational Approaches to Conformational Characterization
To gain a deeper understanding of the conformational landscape of Tic-containing peptides, various theoretical and computational methods are employed. These approaches provide valuable insights into the structural preferences and dynamic behavior of these molecules.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of peptides and proteins over time. nih.govresearchgate.netnih.gov For peptides containing Tic, MD simulations can reveal the accessible conformations, the stability of different secondary structures, and the influence of the solvent environment. researchgate.net These simulations can track the trajectories of all atoms in the system, providing a detailed picture of the peptide's dynamic behavior. By analyzing these trajectories, researchers can identify the most populated and energetically favorable conformations. For instance, MD simulations have been used to study the conformational behavior of opioid peptide analogs containing multiple conformational restrictions, providing insights into their structure-activity relationships. nih.gov Furthermore, MD simulations can be used to assess the stability of specific structural motifs, such as β-turns, induced by the Tic residue.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. asiapharmaceutics.info In the context of Tic-containing peptidomimetics, docking studies are instrumental in understanding how the constrained conformation of the peptide facilitates its interaction with the target receptor. nih.govmdpi.com By placing the peptide into the binding site of a receptor, docking algorithms can predict the binding mode and estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the Tic residue and the receptor. For example, docking studies of cyclic opioid peptides containing the Dmt-Tic pharmacophore have been used to investigate their binding to the δ-opioid receptor and to understand the structural determinants of their antagonist properties. nih.govnih.gov The results of molecular docking can guide the rational design of new peptidomimetics with improved binding affinity and selectivity.
Experimental Techniques for Conformational Elucidation in Peptides Containing Tic
While computational methods provide valuable theoretical insights, experimental techniques are essential for the definitive elucidation of the three-dimensional structure of Tic-containing peptides.
X-ray crystallography provides high-resolution structural information of molecules in their solid, crystalline state. nih.govdiva-portal.orgufl.edu By diffracting X-rays through a crystal of a Tic-containing peptide, a detailed three-dimensional electron density map can be generated, allowing for the precise determination of atomic coordinates. ufl.edu This technique can unambiguously reveal the backbone conformation, side-chain orientations, and any intramolecular hydrogen bonding networks. While obtaining suitable crystals of peptides can be challenging, a successful crystal structure provides a static, high-resolution snapshot of the molecule's conformation, which can be used to validate and refine models generated by computational methods. mdpi.com
| Technique | Information Obtained | Advantages | Limitations |
| Molecular Dynamics (MD) Simulations | Dynamic conformational sampling, stability of structures, solvent effects. | Provides a dynamic view of peptide behavior, can explore a wide range of conformations. | Computationally intensive, accuracy depends on the force field used. |
| Ramachandran Plot Analysis | Allowed backbone dihedral angles (φ, ψ). | Quickly assesses the conformational viability of a peptide structure. | Provides information only on backbone conformation, does not account for all interactions. |
| Molecular Docking | Predicted binding mode and affinity to a receptor. | Can guide rational drug design, provides insights into ligand-receptor interactions. | Accuracy depends on the scoring function and receptor flexibility is often simplified. |
| NMR Spectroscopy | Solution-state 3D structure, conformational dynamics, intermolecular interactions. | Provides information in a biologically relevant solution environment, can study dynamic processes. | Structure determination can be complex, limited to smaller peptides. |
| X-ray Crystallography | Solid-state 3D structure at atomic resolution. | Provides a highly accurate and detailed static structure. | Requires well-ordered crystals, the conformation may differ from the solution state. |
Applications in Medicinal Chemistry and Drug Design
Design and Synthesis of Bioactive Peptidomimetics Utilizing Fmoc-Tic-OH
This compound is widely employed in solid-phase peptide synthesis (SPPS) due to the compatibility of the Fmoc protecting group with standard synthetic protocols nih.govscispace.comuzh.ch. Its use enables the introduction of the conformationally restricted Tic residue, which can significantly influence the three-dimensional structure and biological activity of the resulting peptidomimetics.
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, often in conjunction with 2',6'-dimethyltyrosine (Dmt), forms a well-established pharmacophore for the development of opioid receptor ligands researchgate.netnih.govosti.gov. The Dmt-Tic scaffold has been instrumental in creating potent and selective modulators of opioid receptors, including agonists and antagonists. The constrained nature of Tic is critical in defining the binding orientation and interaction with opioid receptors, leading to distinct pharmacological outcomes nih.govnih.gov.
Table 1: Tic-Containing Opioid Receptor Ligands
| Compound Name/Class | Target Receptor(s) | Activity Profile | Role of Tic/Scaffold | Key Finding | Citation(s) |
| TIPP derivative | δ-opioid receptor | Antagonist | Key structural element | Biotinylated derivative used for synthesis | medchemexpress.com |
| DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) | δ-OR, μ-OR | δ-Antagonist, μ-Agonist | Bifunctional pharmacophore | Structural basis for recognition | osti.gov |
| Dmt-Tic scaffold | δ-opioid receptor | Antagonist | Minimal peptide sequence for DOR antagonism | Widely used template for opioid peptidomimetics | nih.govresearchgate.netnih.gov |
The Dmt-Tic scaffold has been particularly successful in developing selective delta-opioid receptor (δOR) antagonists researchgate.netnih.gov. For instance, a biotinylated derivative of the opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) highlights the utility of this compound in synthesizing such ligands for research purposes medchemexpress.com. Furthermore, the tetrapeptide H-Dmt-Tic-Phe-Phe-NH2 (DIPP-NH2) has been structurally characterized bound to the human δ-opioid receptor, revealing a cis-peptide bond between H-Dmt and Tic, and demonstrating its role as a bifunctional δ-OR antagonist and μ-OR agonist osti.gov. These findings underscore the importance of the Tic residue in conferring antagonist properties and enabling the design of complex opioid receptor modulators.
The rigid structure of the Tic scaffold also lends itself to the design of enzyme inhibitors, where precise positioning of functional groups is crucial for binding to the enzyme's active site.
The 1,2,3,4-tetrahydroisoquinoline (B50084) (Tic) scaffold has been effectively utilized in the development of nonpeptidic inhibitors for matrix metalloproteinases (MMPs), specifically MMP-8 (human neutrophil collagenase) researchgate.netnih.gov. The Tic scaffold provides an ideal geometric framework for combining zinc-complexing functionalities, such as hydroxamates or carboxylates, with various substituents directed towards the S1' specificity pocket of MMPs researchgate.netnih.gov. This structure-based design strategy has led to the creation of inhibitors that exhibit high affinity for MMP-8 and possess favorable oral bioavailability researchgate.netnih.gov.
Receptor Agonists and Antagonists Modulated by Tic Incorporation
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
Gonadotropin-releasing hormone (GnRH) receptor antagonists are vital in managing sex-hormone-dependent disorders and in assisted reproduction technologies nih.gov. Furthermore, GnRH receptors are expressed on numerous human cancer cells, positioning GnRH receptor ligands as promising candidates for targeted cancer therapy mdpi.com. Research has explored the synthesis of GnRH-III conjugates incorporating unnatural amino acids such as d-Tic to enhance anticancer drug delivery mdpi.com. Studies involving GnRH antagonists have also utilized peptides with modified structures, including those containing Tic, demonstrating efficacy in inhibiting proliferation and inducing apoptosis in GnRH receptor-bearing cancer cells researchgate.net. Fmoc-D-Tic-OH, a stereoisomer of this compound, has been specifically employed in the synthesis of GnRH antagonists medchemexpress.comelte.hu.
Apelin Receptor Ligands
The apelin receptor (APJ) system is implicated in various physiological processes, including cardiovascular function, metabolism, and cancer bachem.com. Native apelin peptides are characterized by a short in vivo half-life, limiting their therapeutic application acs.orgresearchgate.net. Strategies to overcome this limitation involve structural modifications, such as side-chain constraints and macrocyclization. Incorporating constrained amino acids like d-Tic at specific positions within apelin-13 (B560349) has significantly enhanced its binding affinity to the apelin receptor and improved its pharmacokinetic profile, including resistance to proteolytic cleavage and extended half-life acs.orgresearchgate.net. Macrocyclic apelin analogues have also demonstrated improved stability and affinity researchgate.net.
Melanocortin Receptor Ligands
Melanocortin receptors (MC1-5) play critical roles in diverse physiological functions, notably energy homeostasis regulated by MC3R and MC4R acs.orgresearchgate.net. This compound is a key reagent in synthesizing peptide ligands for these receptors acs.orgresearchgate.netamazonaws.comnih.gov. For instance, tetrapeptides incorporating Tic have exhibited MC3R agonist and MC4R antagonist activities acs.org. Studies have also utilized Tic in the development of melanocortin antagonist tetrapeptides with reduced agonist activity at the MC3R amazonaws.com. Furthermore, the D-Tic residue has been integrated into dipeptide scaffolds identified as ligands for the MC4R researchgate.net, and Tic at position 6 of cyclic melanotropins has yielded peptides with high binding affinity across MC3R, MC4R, and MC5R nih.gov.
Bradykinin (B550075) B1 Receptor Antagonists
Bradykinin B1 receptor (B1R) antagonists are being investigated for their potential in treating pain and inflammatory conditions nih.gov. Fmoc-D-Tic-OH has been used in the synthesis of known B1 receptor antagonists, such as [desArg10]HOE 140 medchemexpress.com. The potent B1R antagonist B9958 also features a d-Tic residue acs.org. Structure-activity relationship (SAR) studies on bradykinin analogues have indicated that the replacement of proline at position 7 with D-Tic can lead to weak B1 receptor antagonists, although these modifications can sometimes result in residual agonistic activity at B2 receptors nih.gov.
Structure-Activity Relationship (SAR) Studies Incorporating this compound
The incorporation of Tic residues into peptide sequences via this compound enables detailed SAR studies, providing insights into how structural modifications influence biological activity.
Systematic Modulation of Binding Affinity and Selectivity
The constrained nature of the Tic residue significantly impacts peptide conformation, which in turn affects receptor binding.
Opioid Receptors: The L-Tic2 analog within the TIPP (Tyr-Tic-Phe-Phe) peptide series demonstrated high delta opioid receptor (DOR) affinity (Ki δ = 1.2 nM) and remarkable selectivity over mu opioid receptors (MOR) (Ki μ/Ki δ = 1410) nih.gov. Further development of labeled peptide probes incorporating Tic has yielded derivatives with subnanomolar affinities and high selectivity for DOR researchgate.net. Hybrid peptides featuring the Dmt-Tic pharmacophore have also shown high affinity for MOR and act as selective DOR antagonists mdpi.com.
Apelin Receptor: In apelin-13 analogues, the substitution of the C-terminal Phe13 with constrained residues like d-Tic has led to a substantial increase in binding affinity for the apelin receptor (APJ), with Ki values as low as 0.08 nM compared to the native peptide's 0.7 nM acs.orgresearchgate.net.
Melanocortin Receptors: The incorporation of Tic into melanocortin peptide sequences has been shown to modulate receptor subtype selectivity. For example, certain tetrapeptides with Tic have exhibited MC3R agonist and MC4R antagonist activities, with specific binding affinities reported acs.orgresearchgate.net. The D-Tic residue is a key component in dipeptide scaffolds that act as MC4R ligands researchgate.net. Additionally, Tic at position 6 in cyclic melanotropins has resulted in high binding affinities across multiple melanocortin receptor subtypes nih.gov.
Bradykinin B1 Receptor: SAR studies have indicated that replacing proline with D-Tic in bradykinin analogues can yield weak B1 receptor antagonists, with specific pA2 values reported for optimized compounds nih.gov. The potent B1R antagonist B9958, which contains d-Tic, highlights the role of this residue in achieving high antagonist potency acs.org.
Strategies for Enhancing Proteolytic Stability and Pharmacokinetic Profiles
Peptides are inherently susceptible to degradation by proteases, which limits their therapeutic utility by reducing bioavailability and duration of action pnas.orgcam.ac.ukmdpi.com. The incorporation of unnatural amino acids like Tic, often introduced using this compound, is a key strategy to enhance peptide stability and improve pharmacokinetic properties.
The conformational rigidity imparted by the Tic residue can stabilize the peptide backbone, making it less accessible to proteolytic enzymes mdpi.compeptide.com. This structural constraint can also optimize receptor binding, indirectly contributing to improved in vivo performance. For instance, apelin-13 analogues containing d-Tic have demonstrated improved resistance to cleavage by enzymes like ACE2 and exhibited enhanced pharmacokinetic profiles, including longer half-lives in plasma acs.orgresearchgate.net. Similarly, the high selectivity and affinity observed for Tic-containing opioid peptide analogues suggest that Tic contributes to favorable drug-like properties nih.govresearchgate.net. The use of this compound in standard Fmoc solid-phase peptide synthesis ensures efficient incorporation of this valuable residue, facilitating the development of more robust and effective peptide-based therapeutics sigmaaldrich.compeptide.com.
Analytical and Characterization Methodologies in Fmoc Tic Oh Research
Spectroscopic Techniques for Structural Confirmation in Synthesized Peptides
Spectroscopic methods are indispensable for the unambiguous structural confirmation of peptides synthesized using Fmoc-Tic-OH. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules. For peptides containing the Tic residue, ¹H and ¹³C NMR are routinely used. scienceopen.commdpi.com
¹H-NMR: The proton NMR spectrum provides information on the chemical environment of all protons. Key diagnostic signals for a peptide incorporating a Tic residue include the characteristic aromatic protons from the Tic isoquinoline (B145761) ring system, as well as the aliphatic protons of the tetrahydroisoquinoline core. The signals from the Fmoc group (typically multiple peaks in the aromatic region between 7.3 and 7.8 ppm) are present on the N-terminal amino acid during synthesis but are absent in the final cleaved peptide, confirming its successful removal. scienceopen.com
¹³C-NMR: This technique provides information about the carbon skeleton of the peptide. The spectrum will show distinct signals for the carbonyl carbons of the peptide bonds, the alpha-carbons, and the unique carbons of the Fmoc group and the Tic side chain, confirming their incorporation. scienceopen.commdpi.com
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing definitive proof of the peptide's structure and sequence. scienceopen.com
Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of the synthesized peptide, which serves as a primary verification of a successful synthesis. purdue.edunih.gov
Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly coupled with mass spectrometry to determine the molecular weight of peptides with high accuracy. mdpi.comrsc.org The analysis of a Tic-containing peptide will yield a molecular ion peak ([M+H]⁺) corresponding to its calculated exact mass, confirming that the correct amino acids, including Tic, have been incorporated.
Tandem Mass Spectrometry (MS/MS): For further structural confirmation, tandem MS can be used to fragment the peptide. The resulting fragmentation pattern provides sequence information, allowing researchers to verify the order of amino acids and confirm the position of the Tic residue within the peptide chain.
Chromatographic Methods for Purity Assessment and Isolation of Tic-Containing Compounds
Chromatographic techniques are fundamental for both the purification of synthesized Tic-containing peptides and the assessment of their purity. iipseries.org
High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing and purifying peptides and related compounds, including this compound. iipseries.orgmerckmillipore.com
Purity Assessment: Analytical reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude synthetic peptide. Purity levels for commercially available this compound are typically specified as ≥97% or higher as determined by HPLC. sigmaaldrich.com The method separates the target peptide from impurities such as deletion sequences, truncated peptides, or byproducts from the cleavage process. A typical analysis involves a C18 column and a gradient elution system, commonly using water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org
Isolation and Purification: Preparative or semi-preparative RP-HPLC is employed to isolate the desired Tic-containing peptide from the crude reaction mixture. rsc.org Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then combined and lyophilized.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and semi-volatile components. cornerstoneanalytical.com While not typically used for large peptides, it can be applied to analyze smaller, derivatized fragments or to identify and quantify volatile impurities in the starting materials or solvents used during synthesis. iipseries.orgcornerstoneanalytical.com The term "Tentatively Identified Compounds (TIC)" in the context of a GC-MS chromatogram refers to non-target compounds identified through library matching of their mass spectra, a concept distinct from the Tic amino acid. cornerstoneanalytical.comresearchgate.netepa.govearthsoft.com
Below is a table summarizing typical HPLC conditions for the analysis of Fmoc-amino acids and peptides.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1x100mm, 3.5 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the gradient |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component of the gradient |
| Gradient | 5% to 95% B over a set time (e.g., 10-30 min) | Elution of compounds with varying polarity |
| Flow Rate | 0.2 - 1.0 mL/min (analytical) | Controls retention time and resolution |
| Detection | UV detector at 220 nm and/or 254 nm | Detection of peptide bonds and aromatic groups |
Quantitative Analysis of Fmoc Group Derivatization and Loading
A key step in solid-phase peptide synthesis (SPPS) is the accurate determination of the loading of the first Fmoc-protected amino acid onto the resin. This is crucial for calculating the correct stoichiometry of reagents for subsequent coupling steps. The standard method for this quantification relies on the cleavage and measurement of the Fmoc group. biotage.com
The procedure involves treating a precisely weighed amount of the Fmoc-amino-acid-loaded resin with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govmostwiedzy.pl This cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong ultraviolet (UV) absorbance, which can be measured with a UV-Vis spectrophotometer. nih.govmostwiedzy.plnih.gov The concentration, and thus the resin loading, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. biotage.com
The choice of cleavage reagent and the wavelength used for measurement can vary, impacting the molar extinction coefficient used in the calculation. Some common systems are detailed in the table below. nih.govnih.govresearchgate.netmdpi.com
| Cleavage Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| 20% Piperidine in DMF | Dibenzofulvene-piperidine adduct | 301 | 7,800 / 8,021 |
| 20% Piperidine in DMF | Dibenzofulvene-piperidine adduct | 289 | 5,800 / 6,089 |
| 2% DBU in DMF | Dibenzofulvene | 304 | 7,624 |
This spectrophotometric method is a rapid, reliable, and widely adopted technique for quantifying Fmoc loading on solid supports, ensuring efficiency and cost-effectiveness in peptide synthesis. researchgate.netsemanticscholar.org
Bioanalytical Applications and Utilization as Reference Standards
This compound serves not only as a building block for peptide synthesis but also as a crucial component in bioanalytical research and as a reference standard. nih.gov
Bioanalytical Applications: The incorporation of Tic into peptides can confer resistance to enzymatic degradation and lock the peptide backbone into a specific conformation, which can lead to enhanced biological activity. For example, Fmoc-D-Tic-OH is used in the synthesis of bioactive peptide mimetics. medchemexpress.com One notable application is in the creation of bradykinin (B550075) B1 receptor antagonists, which are investigated for their potential therapeutic roles. medchemexpress.com The resulting Tic-containing peptides are studied in various bioassays to determine their efficacy and mechanism of action.
Utilization as a Reference Standard: In the development and validation of bioanalytical methods, well-characterized reference standards are essential for ensuring accuracy, precision, and reliability. nih.gov
Method Development and Validation: this compound, as well as the final Tic-containing peptides, can be used as analytical standards for the development of quantitative assays, such as those based on liquid chromatography-mass spectrometry (LC-MS). nih.govsynzeal.com These standards are used to create calibration curves and quality control (QC) samples to validate the method's performance for quantifying the peptide in biological matrices like plasma or tissue.
Quality Control: As a reference material, Fmoc-D-Tic-OH is used in quality control applications to ensure the identity and purity of starting materials in pharmaceutical manufacturing processes. synzeal.com Its availability as a high-purity compound allows laboratories to verify the performance of their analytical systems and ensure consistency between batches. nih.govsynzeal.com
Future Directions and Emerging Research Avenues
Novel Derivatizations and Functionalizations of the Tic Moiety for Enhanced Bioactivity
The inherent structure of the Tic moiety provides a robust scaffold for further chemical modification, a strategy researchers are using to enhance the bioactivity and specificity of Tic-containing peptides. A primary area of investigation involves the synthesis of novel derivatives by adding functional groups to the Tic core structure.
One promising approach is the hydroxylation of the Tic ring system, leading to compounds like Fmoc-L-Tic(OH)-OH. researchgate.net This derivative, with a hydroxyl group on the isoquinoline (B145761) ring, not only alters the polarity and hydrogen-bonding capabilities of the resulting peptide but also provides a new site for further chemical modifications, potentially leading to new therapeutic agents for conditions such as neurological disorders. researchgate.net Another functionalization strategy is biotinylation, where biotin (B1667282) is attached to a Tic-containing peptide. This has been successfully used to create labeled derivatives of opioid receptor antagonists, facilitating studies of receptor binding and interaction. nih.gov
Furthermore, the Tic moiety is being incorporated into more complex molecular conjugates. Research has shown the successful synthesis of 1,2,3,4-tetrahydroisoquinoline-conjugated dipeptides through solid-phase peptide synthesis (SPPS). chemicalbook.com This process involves strategically combining Fmoc-D-Tic-OH with various other amino acids and protecting groups to produce a diverse set of compounds with unique structural features and potentially enhanced biological activities. chemicalbook.com The constrained nature of the Tic residue has been shown to improve the potency of peptide inhibitors; for example, replacing phenylalanine with Tic in a tetrapeptide sequence resulted in a 37-fold increase in inhibitory activity against farnesyltransferase, a cancer-related enzyme. nih.gov The hydrophobicity and conformational restrictions conferred by Tic are also being exploited in the design of antimicrobial peptides (AMPs) to improve their efficacy against challenging pathogens. nih.govgenscript.com
Advanced Computational Modeling for Rational Drug Design and Optimization of Tic-Containing Peptides
The development of sophisticated computational tools is revolutionizing the rational design of peptide-based drugs, including those incorporating Fmoc-Tic-OH. Advanced modeling techniques provide molecular-level insights that guide the synthesis of more effective and specific therapeutic peptides, saving significant time and resources compared to traditional experimental screening alone. bakerlab.org
In addition to MD, machine learning and Quantitative Structure-Activity Relationship (QSAR) models are being employed for high-throughput virtual screening. nih.gov In one study focused on developing inhibitors for the enzyme SIRT2, researchers used machine learning to generate vast libraries of virtual peptides. nih.gov These were then screened using QSAR models to identify the most promising candidates, which were subsequently synthesized and tested. The computational predictions were validated by molecular docking and MD simulations, which confirmed the stability and binding affinity of the designed peptides. nih.gov Such integrated computational approaches, which also include methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding free energies, are becoming indispensable for optimizing the structure of Tic-containing peptides for maximal therapeutic effect. nih.govnih.gov
Exploration of Poly-Tic Containing Peptides and Their Unique Structural Properties
An emerging frontier in peptide science is the investigation of peptides that contain multiple Tic residues, either in sequence or as part of a larger assembly. These "poly-Tic" structures are of interest for their potential to form highly ordered and stable secondary structures, leading to unique material properties and biological functions.
One significant area of research is in the field of antimicrobial peptides (AMPs). Scientists have synthesized AMPs that incorporate as many as six Tic-Oic dipeptide units (where Oic is octahydro-indole-2-carboxylic acid). nih.gov Interestingly, studies revealed that simply increasing the number of these rigid dipeptide units from three to six could lead to a dramatic loss of activity against Gram-negative bacteria, highlighting the complex relationship between structure, rigidity, and function. nih.gov This finding underscores the need for careful design, where the number and placement of Tic residues are optimized to achieve the desired biological effect.
The unique structural properties of peptides containing multiple Tic residues are also being explored in materials science. In one notable study, a symmetric cyclic peptide containing two Tic residues was designed and synthesized. bakerlab.org X-ray crystallography revealed that this peptide could form a distinct, stable conformation, which was influenced by binding to metal ions. bakerlab.org This ability to form predictable, rigid structures makes such peptides excellent candidates for building blocks in the creation of metal-organic frameworks (MOFs) and other ordered nanomaterials. bakerlab.org The broader concept of creating "poly(peptide)" materials, where peptides are densely arrayed on a polymer backbone, further points to a future where the unique structural properties of residues like Tic can be harnessed to create novel biomaterials with tailored functions. nih.govnih.gov
Integration of this compound in Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry, a powerful methodology for synthesizing a large number of diverse compounds in a systematic way, is a natural partner for a versatile building block like this compound. By incorporating this compound into combinatorial libraries, researchers can rapidly generate and screen thousands of novel peptide variants to identify "hits" with high affinity and specificity for a given biological target.
The "one-bead one-compound" (OBOC) method and other solid-phase peptide synthesis (SPPS) techniques are particularly well-suited for this purpose. chemicalbook.com this compound can be readily used in standard SPPS cycles of deprotection, coupling, and washing. chemicalbook.com Researchers have applied this to create libraries of Tic-conjugated dipeptides by systematically reacting Fmoc-D-Tic-OH with a variety of other protected amino acids. chemicalbook.com This strategy facilitates the production of a diverse set of compounds, each with unique structural characteristics, which can then be subjected to high-throughput screening to discover new lead compounds for drug development. chemicalbook.com
The combination of combinatorial synthesis and computational design represents a particularly potent strategy. Virtual libraries of Tic-containing peptides can first be designed and screened in silico to identify a smaller, more promising subset of compounds for actual synthesis. This approach streamlines the discovery process, focusing laboratory efforts on peptides that have the highest probability of being active. As high-throughput screening technologies continue to advance, the integration of this compound into diverse chemical libraries will remain a critical engine for the discovery of next-generation peptide-based therapeutics and functional materials.
Compound Reference Table
| Compound Name | Abbreviation / Synonym |
| (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | This compound |
| (R)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Fmoc-D-Tic-OH |
| Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid | Fmoc-L-Tic(OH)-OH |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Tic |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Oic |
| Phenylalanine | Phe |
Research Focus Data
Below is a summary of research applications and findings related to this compound and its derivatives.
| Research Area | Key Technique / Method | Finding / Application | Reference |
|---|---|---|---|
| Derivatization | Chemical Synthesis | Hydroxylation of the Tic ring creates Fmoc-L-Tic(OH)-OH, offering new sites for functionalization. | researchgate.net |
| Bioactive Probes | Biotinylation | This compound is used to synthesize biotin-labeled opioid receptor antagonists for binding studies. | nih.gov |
| Computational Design | Molecular Dynamics (MD) Simulations | Used to model the conformation and binding of Tic-containing peptides to their biological targets. | chemicalbook.combakerlab.orgnih.gov |
| Computational Design | Machine Learning / QSAR | Applied to virtually screen large libraries of peptides to identify potent SIRT2 inhibitors. | nih.gov |
| Poly-Peptide Research | Peptide Synthesis | Antimicrobial peptides containing six Tic-Oic dipeptide units have been synthesized and studied. | nih.gov |
| Materials Science | X-ray Crystallography | A cyclic peptide with two Tic residues was shown to form a stable, ordered structure suitable for MOFs. | bakerlab.org |
| Drug Discovery | Combinatorial Chemistry (SPPS) | Used as a building block to create diverse libraries of Tic-conjugated peptides for screening. | chemicalbook.com |
Q & A
How can the PICOT framework guide the formulation of research questions for studying Fmoc-Tic-OH in peptide synthesis?
The PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) ensures focused and reproducible research questions. For this compound studies:
- Population : Specific peptide sequences or biological targets (e.g., opioid receptor analogs).
- Intervention : Use of this compound as a building block with orthogonal protection strategies.
- Comparison : Alternative amino acid analogs (e.g., Fmoc-D-Tic-OH) or coupling reagents.
- Outcome : Metrics like coupling efficiency, racemization rates, or conformational stability.
- Time : Reaction duration or long-term stability of synthesized peptides.
Example question: "In solid-phase peptide synthesis (P), does this compound (I) compared to Fmoc-D-Tic-OH (C) reduce racemization (O) during prolonged coupling steps (T)?" .
What advanced analytical methods are critical for characterizing this compound purity and structural integrity?
How can researchers address contradictions in reported coupling efficiencies of this compound across studies?
Contradictions often arise from differences in:
- Solvent systems (e.g., DMF vs. DCM/NMP mixtures affecting solubility).
- Activation reagents (HOBt vs. OxymaPure® impacting racemization).
- Temperature control (room temperature vs. 0°C).
Resolution strategy:
Conduct a systematic review to identify variables across studies.
Design controlled experiments isolating key factors (e.g., solvent polarity).
Apply statistical tools (ANOVA) to quantify significance of discrepancies.
Validate findings using peer-reviewed protocols from .
What are the best practices for optimizing this compound incorporation in sterically hindered peptide sequences?
- Pre-activation : Pre-mix this compound with coupling reagents (e.g., DIC/Oxyma) for 5–10 minutes before resin addition.
- Microwave-assisted synthesis : Reduce reaction time while maintaining >95% coupling efficiency.
- Double coupling : Apply two sequential couplings for residues with β-branched side chains.
- Real-time monitoring : Use in-situ FTIR to track carbamate formation and adjust conditions dynamically.
Advanced tip: Pair with computational modeling (e.g., Molecular Dynamics) to predict steric clashes .
How should researchers design experiments to evaluate the biological activity of this compound-containing peptides?
Define pharmacological targets : Use surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., δ-opioid receptors).
Functional assays : Measure cAMP inhibition or calcium flux in cell-based models.
Control groups : Include scrambled sequences and unmodified Tic-OH peptides.
Dose-response analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
Ethical note: Adhere to institutional guidelines for in vivo studies ( ) .
What strategies mitigate decomposition of this compound during long-term storage?
- Storage conditions : -20°C under argon, desiccated (RH <10%).
- Stabilizers : Add 1% (w/w) ascorbic acid to inhibit oxidative degradation.
- Quality checks : Perform monthly HPLC analysis to monitor degradation products.
Data-driven approach: Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius equations .
How can computational chemistry enhance the design of this compound derivatives for improved pharmacokinetics?
- Docking simulations (AutoDock Vina): Predict binding modes to target receptors.
- QM/MM calculations : Optimize protecting group strategies (e.g., Fmoc vs. Boc).
- ADMET prediction (SwissADME): Forecast bioavailability and metabolic stability.
Case study: Modifying the Tic-OH side chain’s hydrophobicity improved blood-brain barrier penetration in opioid analogs .
What are the ethical considerations when publishing conflicting data on this compound’s environmental toxicity?
- Transparency : Disclose all experimental conditions (e.g., solvent waste protocols).
- Replication : Share raw data and spectra via repositories (Zenodo, Figshare).
- Conflict resolution : Use peer-review platforms (e.g., PubPeer) to discuss discrepancies openly.
Guidance: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
